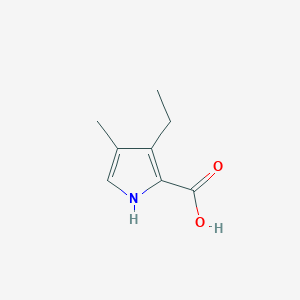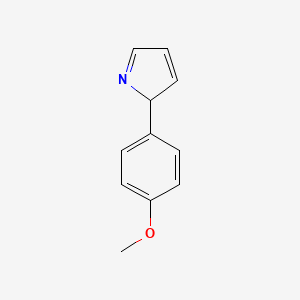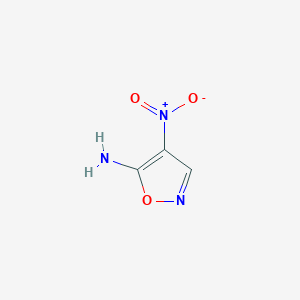
4-Nitroisoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitroisoxazol-5-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which are then cyclized to form the isoxazole ring . Another approach involves the use of nitrile oxides and alkenes in a [3+2] cycloaddition reaction to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
4-Nitroisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 4-aminoisoxazol-5-amine.
Substitution: Various substituted isoxazole derivatives can be formed depending on the nucleophile used.
科学的研究の応用
4-Nitroisoxazol-5-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Nitroisoxazol-5-amine involves its interaction with various molecular targets. For example, in antimicrobial applications, the compound can generate free radicals that damage microbial cells . In anti-inflammatory applications, it may inhibit specific enzymes involved in the inflammatory response .
類似化合物との比較
Similar Compounds
- 3-Methyl-4-nitroisoxazol-5-amine
- 5-Nitroisoxazole
- 4-Aminoisoxazol-5-amine
Comparison
4-Nitroisoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Methyl-4-nitroisoxazol-5-amine, it lacks the methyl group, which can influence its reactivity and biological activity . Compared to 5-Nitroisoxazole, the presence of the amino group at the 5-position provides additional sites for chemical modification and potential biological interactions .
特性
分子式 |
C3H3N3O3 |
|---|---|
分子量 |
129.07 g/mol |
IUPAC名 |
4-nitro-1,2-oxazol-5-amine |
InChI |
InChI=1S/C3H3N3O3/c4-3-2(6(7)8)1-5-9-3/h1H,4H2 |
InChIキー |
DMGQZHDKTRWLID-UHFFFAOYSA-N |
正規SMILES |
C1=NOC(=C1[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


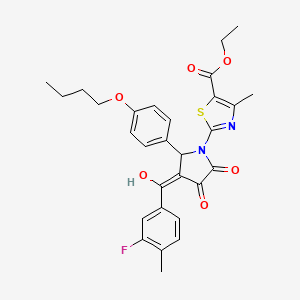

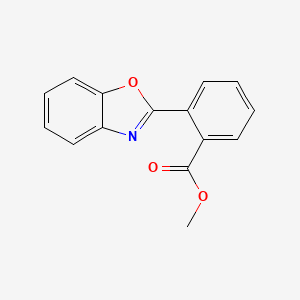
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
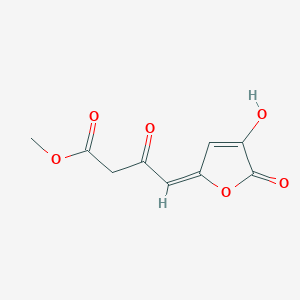
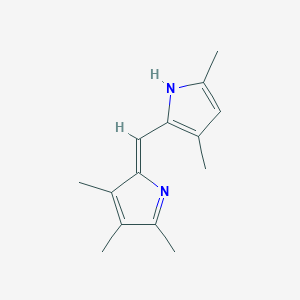
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
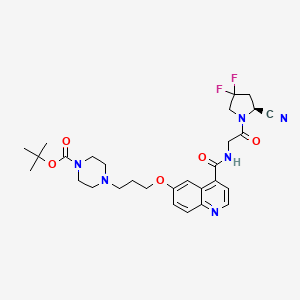
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
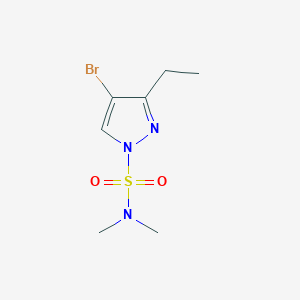
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
